2-Cyanoisonicotinohydrazide

Description

The exact mass of the compound this compound is 162.05416083 g/mol and the complexity rating of the compound is 219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

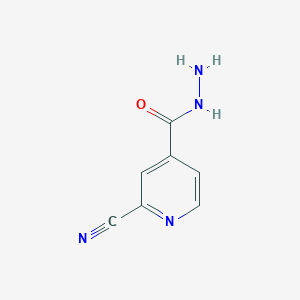

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyanopyridine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-4-6-3-5(1-2-10-6)7(12)11-9/h1-3H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDYFTPCRSZNRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)NN)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Cyanoisonicotinohydrazide CAS number and properties

An In-Depth Technical Guide to 2-Cyanoisonicotinohydrazide: Synthesis, Characterization, and Pharmaceutical Relevance

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound (CAS No: 135048-32-7), a heterocyclic compound of significant interest in pharmaceutical development and analysis. This guide moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, analytical characterization, and biological context, tailored for researchers and drug development professionals.

Core Compound Identification and Properties

This compound is a pyridine derivative characterized by both a cyano (-C≡N) group and a hydrazide (-CONHNH₂) functional group. This unique combination of functionalities makes it a versatile chemical building block and an important subject of study in medicinal chemistry.

Nomenclature and Structure

-

Systematic IUPAC Name : 2-cyanopyridine-4-carbohydrazide

-

Common Synonyms : 2-Cyanoisonicotinic acid hydrazide, Isoniazid cyanide, Topiroxostat Impurity 13

-

CAS Number : 135048-32-7

-

Molecular Formula : C₇H₆N₄O

-

Molecular Weight : 162.15 g/mol

-

Chemical Structure :

Physicochemical Properties

The following table summarizes key computed physicochemical properties. As of the latest literature review, experimentally derived values for properties like melting point are not widely published; therefore, computational estimates provide a valuable baseline for experimental design.

| Property | Value | Source |

| Molecular Weight | 162.15 g/mol | PubChem[1] |

| XLogP3 | -0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 162.05416083 Da | PubChem[1] |

| Storage Conditions | Inert atmosphere, Room Temperature | BLD Pharm[2], Lab-Chemicals.com |

Synthesis and Purification

The logical and most common synthetic route to this compound involves the hydrazinolysis of its corresponding ester, Methyl 2-cyanoisonicotinate. This precursor is a known intermediate in the synthesis of the gout medication Topiroxostat, which firmly places our target compound within a pharmaceutically relevant synthetic pathway.[3]

Synthetic Workflow Diagram

The following diagram illustrates the straightforward, two-step conceptual pathway from the commercially available 2-chloronicotinonitrile.

Caption: Synthetic pathway from a pyridine precursor to this compound.

Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound from Methyl 2-cyanoisonicotinate.

Expertise & Causality: The choice of ethanol as a solvent is based on its ability to dissolve both the ester starting material and hydrazine hydrate, facilitating a homogenous reaction. The reaction is typically performed at reflux to provide the necessary activation energy for the nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the methoxy group of the ester.

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-cyanoisonicotinate (1.62 g, 10 mmol).[3][4]

-

Solvation: Add 30 mL of ethanol to the flask and stir until the solid is fully dissolved.

-

Reagent Addition: Slowly add hydrazine hydrate (1.0 mL, ~20 mmol, 2 equivalents) to the solution at room temperature. Rationale: Using a slight excess of hydrazine ensures the complete conversion of the starting ester.

-

Reaction: Heat the reaction mixture to reflux (~78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting material spot indicates reaction completion.

-

Workup: After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour. A white precipitate should form.

-

Purification: Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL). Dry the product under vacuum to yield this compound.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Biological Significance and Potential Applications

Role as a Pharmaceutical Impurity

The primary documented relevance of this compound is as a process-related impurity in the manufacturing of Topiroxostat (CAS: 577778-58-6).[][6] Topiroxostat is a non-purine selective xanthine oxidase inhibitor used to treat hyperuricemia and gout.[6] As such, this compound serves as a critical reference standard for analytical chemists developing and validating methods to ensure the purity and safety of the final active pharmaceutical ingredient (API).

Potential as a Bioactive Scaffold

Beyond its role as an impurity, the structural motifs of this compound suggest potential for inherent biological activity.

-

Xanthine Oxidase (XO) Inhibition: Given its structural relationship to Topiroxostat and the known activity of other pyridine derivatives as XO inhibitors, this compound is a candidate for XO inhibition.[2][7][8] The pyridine ring and cyano group could engage in key interactions within the enzyme's active site.

-

Antimicrobial and Anticancer Activity: The cyanopyridine core is a "privileged structure" found in numerous compounds with diverse pharmacological effects, including anticancer and antimicrobial activities.[9][10][11] Similarly, the acylhydrazone moiety is a well-established pharmacophore with a broad spectrum of bioactivity.[12]

Postulated Mechanism of Action: Xanthine Oxidase Inhibition

The diagram below conceptualizes how this compound might interact with the active site of Xanthine Oxidase, which contains a molybdenum cofactor (Moco).

Caption: Hypothetical binding of the inhibitor to Xanthine Oxidase (XO) active site residues.

Key Experimental Protocols

The following protocols are foundational for any researcher working with this compound. They are designed to be self-validating systems.

Protocol 1: HPLC Method for Purity Assessment

Trustworthiness: This reverse-phase HPLC method is a standard approach for analyzing polar, aromatic compounds like pharmaceutical impurities. The use of a C18 column, a common mobile phase composition, and UV detection constitutes a robust and widely accepted methodology.[13][14]

-

Instrumentation: HPLC system with UV-Vis or Diode Array Detector (DAD).

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 265 nm (based on the pyridine chromophore).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile.

Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay

Expertise & Causality: This assay measures the enzymatic activity of XO by monitoring the oxidation of xanthine to uric acid, which has a distinct absorbance at 295 nm. An inhibitor will decrease the rate of uric acid formation. Allopurinol is included as a positive control because it is a well-characterized, clinically used XO inhibitor, providing a benchmark for validating the assay's performance.[15]

-

Materials:

-

Xanthine Oxidase (from bovine milk).

-

Xanthine.

-

Potassium phosphate buffer (50 mM, pH 7.5).

-

This compound (test compound).

-

Allopurinol (positive control).

-

96-well UV-transparent microplate.

-

Microplate reader capable of reading absorbance at 295 nm.

-

-

Procedure:

-

Prepare a stock solution of the test compound and serial dilutions in DMSO.

-

In a 96-well plate, add 50 µL of potassium phosphate buffer to each well.

-

Add 25 µL of the test compound dilution (or Allopurinol/DMSO for controls).

-

Add 25 µL of Xanthine Oxidase solution (final concentration ~0.1 U/mL) and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 50 µL of xanthine substrate solution (final concentration ~50 µM).

-

Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes.

-

-

Data Analysis:

-

Calculate the rate of uric acid formation (slope of the absorbance vs. time plot).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Conclusion

This compound is more than a mere synthetic intermediate; it is a compound of direct relevance to the pharmaceutical industry as a key impurity of the drug Topiroxostat. Its well-defined structure, accessible synthesis, and the biological activity suggested by its pharmacophoric components make it a subject of interest for further investigation. The protocols and insights provided in this guide offer a solid foundation for researchers in drug discovery, quality control, and medicinal chemistry to effectively work with and understand this important molecule.

References

- 1. This compound | C7H6N4O | CID 45084626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Topiroxostat Impurity 36 | CymitQuimica [cymitquimica.com]

- 6. veeprho.com [veeprho.com]

- 7. Synthesis and biological evaluation of xanthine oxidase inhibitors. Pyrazolo(3,4-d)pyrimidines and pyrazolo(3,4-b)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cmjpublishers.com [cmjpublishers.com]

- 13. Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Xanthine Oxidase Inhibitory and Molecular Docking Studies on Pyrimidones - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name and synonyms for 2-Cyanoisonicotinohydrazide

An In-depth Technical Guide to 2-Cyanoisonicotinohydrazide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical identity, including its IUPAC name and known synonyms, and summarizes its key physicochemical properties. A proposed synthetic route from its carboxylic acid precursor is outlined, complete with a step-by-step protocol and workflow diagram. Furthermore, this guide explores the compound's potential biological activities, drawing parallels with the well-established antitubercular agent isoniazid, and discusses its applications as a chemical building block and scaffold in the design of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyridine-based compounds.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is foundational for all scientific research. This section provides the standardized nomenclature and unique identifiers for the topic compound.

IUPAC Name

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is 2-cyanopyridine-4-carbohydrazide [1].

Synonyms

The compound is known by several other names in literature, patents, and chemical catalogs. Recognizing these synonyms is crucial for conducting exhaustive literature searches. Common synonyms include:

-

This compound[1]

-

2-Cyanoisonicotinic acid hydrazide[1]

-

4-Pyridinecarboxylic acid, 2-cyano-, hydrazide[1]

-

Isoniazide cyanide[1]

-

Topiroxostat Impurity 13[1]

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 135048-32-7 | [1][2][3] |

| PubChem CID | 45084626 | [1] |

| MDL Number | MFCD23132274 | [2] |

Chemical Structure

The molecular structure consists of a pyridine ring substituted at the 4-position with a hydrazide group and at the 2-position with a nitrile (cyano) group.

Caption: 2D Structure of 2-cyanopyridine-4-carbohydrazide.

Physicochemical Properties

The physicochemical properties of a compound are critical predictors of its pharmacokinetic and pharmacodynamic behavior. The following data are computationally generated properties sourced from the PubChem database.[1]

| Property | Value | Unit |

| Molecular Formula | C₇H₆N₄O | - |

| Molecular Weight | 162.15 | g/mol |

| XLogP3 | -0.7 | - |

| Hydrogen Bond Donor Count | 2 | - |

| Hydrogen Bond Acceptor Count | 4 | - |

| Rotatable Bond Count | 2 | - |

| Exact Mass | 162.05416083 | Da |

| Topological Polar Surface Area | 91.8 | Ų |

Synthesis and Characterization

While this compound is available from commercial vendors, understanding its synthesis is vital for derivatization and novel compound design.[3] A logical and common synthetic approach involves the conversion of the corresponding carboxylic acid, 2-Cyanoisonicotinic acid, to the hydrazide.[4]

Proposed Synthetic Pathway

The synthesis can be achieved via a two-step process from the readily available precursor, 2-Cyanoisonicotinic acid:

-

Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive intermediate, such as an acid chloride or an active ester. Thionyl chloride (SOCl₂) is a common and effective reagent for forming the acid chloride. This step is crucial as the carboxylate is a poor leaving group, and activation facilitates nucleophilic attack by the weakly basic hydrazine.

-

Hydrazinolysis: The activated acid derivative is then reacted with hydrazine hydrate (N₂H₄·H₂O). The lone pair on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride, ultimately displacing the chloride and forming the desired hydrazide product.

Caption: Proposed two-step synthesis workflow.

Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on standard organic synthesis methodologies for hydrazide formation.[5]

Step 1: Synthesis of 2-Cyanoisonicotinoyl chloride

-

To a stirred suspension of 2-Cyanoisonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) under a nitrogen atmosphere, add thionyl chloride (2.0 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-Cyanoisonicotinoyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude acid chloride from Step 1 in anhydrous DCM.

-

In a separate flask, prepare a solution of hydrazine hydrate (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in DCM.

-

Add the acid chloride solution dropwise to the hydrazine solution at 0 °C with vigorous stirring.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization or column chromatography to obtain pure this compound.

Characterization

Structural elucidation and purity assessment would be performed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the proton and carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C≡N stretch (nitrile), N-H stretches (amine), and C=O stretch (amide).

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Elemental Analysis: To determine the elemental composition (C, H, N).

Biological Activity and Potential Applications

The structural similarity of this compound to the frontline antitubercular drug isoniazid suggests its potential for biological activity. Isonicotinic acid hydrazide derivatives have been extensively studied for their therapeutic properties.[6][7]

Antitubercular and Antimicrobial Potential

Isoniazid functions as a prodrug that, upon activation by the mycobacterial enzyme KatG, inhibits the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for mycolic acid biosynthesis in the mycobacterial cell wall.[6] It is plausible that this compound could act via a similar mechanism. The introduction of a cyano group, a strong electron-withdrawing group, can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule, potentially modulating its efficacy, target affinity, or spectrum of activity.[8] Acylhydrazone derivatives, which can be formed from hydrazides, are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[9]

Caption: Proposed mechanism of action based on the Isoniazid pathway.

Other Potential Activities

The pyridine and hydrazide moieties are "privileged structures" in medicinal chemistry, appearing in compounds with diverse pharmacological effects. Derivatives have been investigated as:

-

Carbonic Anhydrase Inhibitors: Certain 2-amino-3-cyanopyridine derivatives have shown potent inhibition of human carbonic anhydrase isoenzymes.[10]

-

Kinase Inhibitors: Cyano-substituted moieties like 2-cyanoacrylamide are used as reversible covalent warheads in designing kinase inhibitors, such as those targeting TAK1.[8]

-

Anti-inflammatory Agents: The inhibition of enzymes like cyclo-oxygenase (COX) is a common mechanism for anti-inflammatory drugs, and novel heterocyclic compounds are continuously explored for this purpose.[11][12][13]

Applications in Drug Development

Beyond its potential intrinsic activity, this compound serves as a valuable scaffold and building block in drug discovery programs.[14][15][16][17]

-

Lead Optimization: The compound can be a starting point for lead optimization campaigns. The hydrazide functional group is readily derivatized to form hydrazones, amides, or further heterocycles like 1,3,4-oxadiazoles, allowing for systematic exploration of the structure-activity relationship (SAR).[9]

-

Fragment-Based Drug Design (FBDD): As a relatively small molecule with key pharmacophoric features (hydrogen bond donors/acceptors, aromatic ring), it can be used as a fragment for screening against biological targets.

-

Chemical Probe Development: The nitrile group can be a useful handle for "click chemistry" or other bioorthogonal reactions, enabling the development of chemical probes to study biological systems.[15]

-

Reference Standard: As identified in the PubChem database, this compound is known as an impurity of the drug Topiroxostat, making it essential as a reference standard for analytical method development and quality control in pharmaceutical manufacturing.[1]

Conclusion

This compound is a versatile heterocyclic compound with significant potential for researchers in medicinal chemistry and drug development. Its IUPAC name is 2-cyanopyridine-4-carbohydrazide.[1] The molecule's structural relationship to isoniazid provides a strong rationale for investigating its antimicrobial properties, particularly against Mycobacterium tuberculosis. Furthermore, its functional handles—the reactive hydrazide and the versatile nitrile group—make it an excellent platform for the synthesis of diverse compound libraries aimed at a wide range of biological targets. The detailed information on its identity, properties, synthesis, and potential applications provided in this guide serves as a critical resource for unlocking its full potential in the development of next-generation therapeutics.

References

- 1. This compound | C7H6N4O | CID 45084626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. 135048-32-7|this compound|BLD Pharm [bldpharm.com]

- 4. 2-Cyanoisonicotinic Acid | C7H4N2O2 | CID 2762513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, crystal structure, characterization and biological activity of 2,5-hexanedione bis(isonicotinylhydrazone) and N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dual acting anti-inflammatory drugs: a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-Cyanoisonicotinohydrazide: A Theoretical and Interpretive Guide

Introduction

2-Cyanoisonicotinohydrazide is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a derivative of isonicotinohydrazide (isoniazid), a first-line antitubercular drug, its structural modifications, including the introduction of a cyano group, present opportunities for the development of novel therapeutic agents. A thorough understanding of its molecular structure and electronic properties is paramount for its rational application in drug design and synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation and confirmation of the chemical structure of such molecules.

This in-depth technical guide provides a detailed analysis of the predicted spectroscopic data for this compound. The subsequent sections will delve into the theoretical underpinnings of each spectroscopic method and offer a comprehensive interpretation of the predicted spectra, providing researchers and drug development professionals with a robust framework for the characterization of this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons and the hydrazide N-H protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | Doublet | 1H | H6 (Pyridine) |

| ~8.2 | Doublet | 1H | H5 (Pyridine) |

| ~7.9 | Singlet | 1H | H3 (Pyridine) |

| ~10.0 | Broad Singlet | 1H | -NH- |

| ~4.6 | Broad Singlet | 2H | -NH₂ |

Interpretation and Rationale:

-

Aromatic Protons (H3, H5, H6): The protons on the pyridine ring are in different chemical environments due to the influence of the nitrogen atom and the two substituents (cyano and carbohydrazide). The nitrogen atom and the carbonyl group are electron-withdrawing, which deshields the adjacent protons, causing them to resonate at a lower field (higher ppm).

-

H6: This proton is ortho to the ring nitrogen, making it the most deshielded aromatic proton.

-

H5: This proton is meta to the nitrogen and ortho to the electron-withdrawing carbonyl group, also resulting in a downfield shift.

-

H3: This proton is ortho to the cyano group and meta to the carbonyl group, and its chemical shift will be influenced by both.

-

-

Hydrazide Protons (-NH- and -NH₂): The protons of the hydrazide group are attached to nitrogen atoms and are exchangeable. Their chemical shifts can be broad and are sensitive to solvent, concentration, and temperature. The -NH- proton, being adjacent to the electron-withdrawing carbonyl group, is expected to be significantly deshielded and appear at a very low field. The -NH₂ protons are typically observed as a broad singlet.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information on the different carbon environments within this compound.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Carbonyl) |

| ~152 | C6 (Pyridine) |

| ~145 | C4 (Pyridine) |

| ~140 | C2 (Pyridine) |

| ~125 | C5 (Pyridine) |

| ~120 | C3 (Pyridine) |

| ~117 | C≡N (Nitrile) |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the hydrazide is highly deshielded due to the electronegativity of the oxygen atom and will appear at the lowest field.

-

Pyridine Carbons: The chemical shifts of the pyridine ring carbons are influenced by the electronegative nitrogen atom and the substituents.

-

C2, C4, and C6: These carbons, being directly attached to or in close proximity to the nitrogen and the electron-withdrawing substituents, are the most deshielded of the ring carbons.

-

C3 and C5: These carbons are expected to resonate at a relatively higher field compared to the other ring carbons.

-

-

Nitrile Carbon (C≡N): The carbon of the cyano group typically appears in the 115-125 ppm range.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring NMR spectra of a novel compound like this compound is crucial for obtaining high-quality, reproducible data.

Workflow for NMR Analysis:

An In-depth Technical Guide to 2-Cyanoisonicotinohydrazide: From Historical Context to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyanoisonicotinohydrazide, a pivotal molecule at the intersection of anti-infective drug discovery and synthetic organic chemistry. While not a frontline therapeutic itself, its history is intrinsically linked to the development of antitubercular agents, and it has emerged as a critical intermediate in the synthesis of modern pharmaceuticals. This document elucidates the historical context of its discovery, details its synthesis and chemical properties, explores its mechanism of action as an isoniazid derivative, and discusses its contemporary applications, particularly in the synthesis of the xanthine oxidase inhibitor, Topiroxostat. Detailed experimental protocols, comparative data, and mechanistic pathways are presented to provide a thorough resource for researchers in drug development and medicinal chemistry.

Introduction and Historical Context

The story of this compound is fundamentally intertwined with the development of one of the most significant chemotherapeutic agents of the 20th century: isoniazid. Isoniazid (isonicotinic acid hydrazide or INH), a primary drug for the treatment of tuberculosis, was first synthesized in 1912, though its potent antimycobacterial properties were not discovered until the early 1950s. This discovery ushered in an era of intense research into related isonicotinic acid hydrazide derivatives in an effort to enhance efficacy, broaden the spectrum of activity, and overcome emerging drug resistance.

It is within this scientific milieu that this compound was conceived. The introduction of a cyano (-C≡N) group at the 2-position of the pyridine ring of the isoniazid scaffold represents a strategic chemical modification. The electron-withdrawing nature of the cyano group can significantly alter the electronic distribution within the pyridine ring, potentially influencing the molecule's interaction with biological targets and its metabolic stability. While the exact date and primary publication detailing the first synthesis of this compound are not prominently documented in seminal literature, its existence is a logical progression in the systematic exploration of isoniazid analogues.

More recently, this compound has gained significant attention not as a direct antitubercular agent, but as a key building block in the synthesis of Topiroxostat, a non-purine selective inhibitor of xanthine oxidase used for the management of hyperuricemia and gout. This dual identity as both a historic derivative of a legendary anti-infective and a modern precursor to a metabolic drug underscores its importance in the landscape of medicinal chemistry.

Chemical Properties and Synthesis

This compound is a heterocyclic organic compound with the chemical formula C₇H₆N₄O. It is a stable, crystalline solid under standard conditions.

| Property | Value |

| IUPAC Name | 2-cyanopyridine-4-carbohydrazide |

| Molecular Formula | C₇H₆N₄O |

| Molecular Weight | 162.15 g/mol |

| CAS Number | 135048-32-7 |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, often starting from isonicotinic acid derivatives. A common and well-documented approach involves the cyanation of an isonicotinic acid precursor followed by hydrazinolysis. The following protocol is a synthesis adapted from patent literature, particularly those describing the synthesis of intermediates for Topiroxostat[1][2].

This multi-step synthesis provides a reliable method for the laboratory-scale preparation of this compound.

Step 1: N-Oxidation of Methyl Isonicotinate

-

To a solution of methyl isonicotinate in a suitable solvent (e.g., glacial acetic acid), add an oxidizing agent such as hydrogen peroxide (30%) or a peroxy acid (e.g., m-CPBA).

-

Heat the reaction mixture at 70-80°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield methyl isonicotinate N-oxide.

Step 2: Cyanation of Methyl Isonicotinate N-oxide

-

Dissolve methyl isonicotinate N-oxide in an appropriate solvent such as dichloromethane or acetonitrile.

-

Add a cyanating agent, for example, trimethylsilyl cyanide (TMSCN), and a reagent like dimethylcarbamoyl chloride.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 2-cyanoisonicotinate.

Step 3: Hydrazinolysis of Methyl 2-cyanoisonicotinate

-

Dissolve methyl 2-cyanoisonicotinate in an alcohol, such as ethanol or methanol.

-

Add an excess of hydrazine hydrate (80-99%).

-

Reflux the reaction mixture for several hours until TLC analysis indicates the complete consumption of the ester.

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the product.

-

Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound as a crystalline solid.

Characterization

The synthesized this compound should be characterized by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the hydrazide protons (-NH-NH₂).

-

¹³C NMR: The carbon NMR will show characteristic peaks for the cyano carbon, the carbonyl carbon, and the carbons of the pyridine ring.

-

IR Spectroscopy: Key vibrational bands should be observed for the N-H stretches of the hydrazide, the C≡N stretch of the cyano group, and the C=O stretch of the carbonyl group.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.

Mechanism of Action and Biological Activity

The biological activity of this compound is best understood in the context of its parent compound, isoniazid.

Postulated Antitubercular Mechanism

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Upon activation, isoniazid forms a covalent adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase, InhA. This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA leads to the disruption of cell wall integrity and ultimately bacterial cell death.

The introduction of a cyano group at the 2-position of the pyridine ring in this compound is expected to influence this mechanism in several ways:

-

Electronic Effects: The strongly electron-withdrawing cyano group can modulate the reactivity of the pyridine ring and the hydrazide moiety, which could affect the rate and efficiency of its activation by KatG.

-

Steric Hindrance: The presence of the cyano group may introduce steric bulk that could alter the binding affinity of the molecule to the active sites of KatG and InhA.

While extensive studies on the specific antitubercular activity of this compound are not widely published, research on other isoniazid derivatives suggests that modifications to the pyridine ring can have a profound impact on activity, in some cases even restoring activity against isoniazid-resistant strains of Mycobacterium tuberculosis[3][4].

Therapeutic and Synthetic Applications

While initially investigated within the context of antitubercular drug discovery, the primary contemporary application of this compound is as a key synthetic intermediate.

Intermediate in the Synthesis of Topiroxostat

Topiroxostat is a potent and selective xanthine oxidase inhibitor developed for the treatment of gout and hyperuricemia. The synthesis of Topiroxostat relies on the construction of a 1,2,4-triazole ring, for which this compound serves as a crucial precursor.

The general synthetic strategy involves the reaction of this compound with 4-cyanopyridine. This reaction proceeds through the formation of an amidrazone intermediate, which then undergoes cyclization to form the triazole ring of Topiroxostat.

Potential as a Scaffold in Drug Discovery

The cyanopyridine moiety is a recognized pharmacophore present in numerous biologically active compounds. Cyanopyridine derivatives have been explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and enzyme inhibitory agents[5][6]. The presence of both the cyanopyridine and hydrazide functionalities in this compound makes it an attractive starting material for the synthesis of novel heterocyclic compounds with potential therapeutic value.

Conclusion and Future Perspectives

This compound holds a unique position in the history and practice of medicinal chemistry. Born from the legacy of isoniazid and the relentless pursuit of better treatments for tuberculosis, it has evolved into a valuable tool for the synthesis of modern therapeutics. While its own journey as a standalone drug has been less prominent, its contribution as a key intermediate is undeniable.

Future research may yet uncover novel biological activities of this compound itself or its further derivatives. The continued exploration of cyanopyridine-based scaffolds in drug discovery suggests that this molecule may yet find new applications. For now, it serves as a testament to the enduring value of chemical synthesis and the often-unforeseen pathways that lead from historical drug discovery programs to contemporary pharmaceutical manufacturing. This guide provides a foundational understanding of this important compound, intended to support and inspire further research and development in the field.

References

- 1. CN104910068A - 2-cyano isonicotinic acid hydrazide 1.5 p-toluenesulfonate synthetic method - Google Patents [patents.google.com]

- 2. CN105348264A - Synthetic method of topiroxostat - Google Patents [patents.google.com]

- 3. Isoniazid derivatives and their anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

Chemical reactivity and stability of 2-Cyanoisonicotinohydrazide

An In-Depth Technical Guide to the Chemical Reactivity and Stability of 2-Cyanoisonicotinohydrazide

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with both a nitrile (-C≡N) and a hydrazide (-CONHNH₂) group. Its molecular structure presents a unique combination of electron-withdrawing and electron-donating functionalities, making it a versatile building block in medicinal chemistry and organic synthesis.[1][2] The presence of multiple reactive sites—the nucleophilic hydrazide, the electrophilic nitrile, and the aromatic pyridine core—governs its chemical behavior and stability profile. This guide provides a comprehensive analysis of the reactivity and stability of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of a molecule's physicochemical properties is essential for predicting its behavior in various chemical and pharmaceutical contexts.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₄O | [3] |

| Molecular Weight | 162.15 g/mol | [3][4] |

| IUPAC Name | 2-cyanopyridine-4-carbohydrazide | [3] |

| CAS Number | 135048-32-7 | [4] |

| XLogP3 | -0.7 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 1 | [3] |

Chemical Reactivity Profile

The reactivity of this compound is dictated by the interplay of its three primary functional groups. Understanding these characteristics is crucial for its application as a synthetic intermediate.

Nucleophilic and Electrophilic Nature

The molecule possesses both nucleophilic and electrophilic centers, allowing it to participate in a wide array of reactions.

-

Hydrazide Moiety (Nucleophilic): The terminal amine (-NH₂) of the hydrazide group is a potent nucleophile due to the alpha effect, where the adjacent nitrogen atom's lone pair enhances its reactivity. This site readily reacts with electrophiles such as aldehydes and ketones to form hydrazones, a common reaction in the synthesis of more complex heterocyclic systems.[5]

-

Nitrile Group (Electrophilic): The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This is a key reaction for converting the nitrile into other functional groups.

-

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, which can influence the reactivity of its substituents.

Key Chemical Transformations

-

Hydrolysis: The molecule contains two groups susceptible to hydrolysis: the hydrazide and the nitrile. The reaction conditions (pH, temperature) dictate the primary degradation pathway.

-

Hydrazide Hydrolysis: Under acidic or basic conditions, the amide bond of the hydrazide can be cleaved to yield 2-cyanoisonicotinic acid and hydrazine.[5] This is often a primary degradation pathway in aqueous solutions.

-

Nitrile Hydrolysis: The nitrile group can be hydrolyzed, typically under strong acidic or basic conditions, first to an amide (isonicotinohydrazide-2-carboxamide) and subsequently to a carboxylic acid (pyridine-2,4-dicarboxylic acid). The continuous hydrolysis of cyanopyridines is a known industrial process.[6]

-

-

Reactions as a Synthetic Building Block: this compound is a valuable precursor for synthesizing a variety of heterocyclic compounds. For instance, its reaction with dicarbonyl compounds can lead to the formation of pyridazine or pyrazole derivatives, while multicomponent reactions can yield complex scaffolds like 2-thionicotinonitriles.[7][8]

Visualizing Potential Hydrolysis Pathways

The following diagram illustrates the primary degradation products resulting from the hydrolysis of the hydrazide and nitrile functional groups.

Chemical Stability Profile

Assessing the stability of a molecule is a critical component of drug development, ensuring its safety, efficacy, and shelf-life.[9] Stability studies are typically conducted under forced degradation conditions to identify potential degradation pathways and develop stability-indicating analytical methods.[10][11]

Hydrolytic Stability

The susceptibility of this compound to hydrolysis is a primary stability concern. Studies should be conducted across a range of pH values (e.g., acidic, neutral, and basic) to simulate physiological conditions and potential manufacturing environments.[5] Degradation is expected to be more pronounced at pH extremes due to acid and base-catalyzed hydrolysis of the hydrazide and nitrile moieties.

Thermal Stability

Elevated temperatures can accelerate chemical degradation.[12] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are useful for identifying the temperature at which significant degradation occurs.[13] For formulation development, it is crucial to test the compound under accelerated stability conditions (e.g., 40°C / 75% RH) to predict its long-term stability.[9]

Photostability

Exposure to light, particularly UV radiation, can induce photochemical degradation.[14] According to ICH Q1B guidelines, photostability testing is mandatory for new drug substances and products.[15][16] This involves exposing the compound to a standardized light source and comparing it to a dark control to differentiate between light-induced and thermally-induced degradation. Molecules with aromatic systems and heteroatoms can be susceptible to photodegradation.

Excipient Compatibility

In solid dosage forms, interactions between the active pharmaceutical ingredient (API) and excipients can significantly impact stability.[17][18] The primary amine group of the hydrazide moiety could potentially interact with reactive excipients, such as those containing reducing sugars (e.g., lactose) via the Maillard reaction, or with excipients containing reactive impurities like peroxides.[19] Therefore, comprehensive excipient compatibility studies are essential during preformulation.[20]

Experimental Protocols

The following protocols describe standardized methodologies for assessing the stability of this compound.

Protocol 1: Forced Hydrolytic Degradation Study

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol/water).

-

Stress Conditions:

-

Acidic: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL.

-

Neutral: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.

-

Basic: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL.

-

-

Incubation: Incubate all solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Keep control samples at 2-8°C.

-

Time Points: Withdraw aliquots at initial, intermediate (e.g., 4, 8, 12 hours), and final time points.

-

Sample Quenching: Neutralize the acidic and basic samples to prevent further degradation before analysis.

-

Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS/MS method to quantify the parent compound and detect any degradation products.[21]

Protocol 2: Confirmatory Photostability Study (ICH Q1B)

Objective: To assess the intrinsic photostability of this compound according to regulatory guidelines.

Methodology:

-

Sample Preparation: Place a sufficient amount of the solid compound in a chemically inert, transparent container (e.g., quartz). Prepare a parallel sample to serve as a dark control by wrapping it completely in aluminum foil.

-

Exposure: Expose the samples in a validated photostability chamber. The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[16][22]

-

Environmental Control: Maintain the temperature and humidity within the chamber at controlled levels (e.g., 25°C / 60% RH).

-

Analysis: After the exposure period, analyze the light-exposed sample and the dark control. The analysis should include visual appearance, assay of the parent compound, and profiling of degradation products by a suitable chromatographic method.

-

Evaluation: Compare the results from the exposed sample to the dark control. Significant degradation in the exposed sample, but not in the dark control, indicates photosensitivity.

Workflow for ICH Q1B Photostability Testing

The diagram below outlines the standard workflow for conducting a confirmatory photostability study.

Handling and Storage Recommendations

Based on its chemical structure and potential instabilities, the following handling and storage procedures are recommended:

-

Storage: Store in a well-sealed container, protected from light and moisture.[4] Storage at controlled room temperature or refrigerated conditions is advisable to minimize thermal degradation. An inert atmosphere is recommended for long-term storage to prevent potential oxidative degradation.[4]

-

Handling: Avoid contact with strong acids, bases, and oxidizing agents. Use appropriate personal protective equipment (PPE) when handling the solid compound. For solution-based work, use freshly prepared solutions and consider the pH of the medium to avoid premature degradation.

Conclusion

This compound is a molecule of significant synthetic utility, characterized by a rich and complex reactivity profile. Its stability is primarily influenced by its susceptibility to hydrolysis at the hydrazide and nitrile functional groups, particularly under non-neutral pH conditions. Potential photosensitivity and interactions with reactive excipients are also important considerations for its use in pharmaceutical development. A thorough understanding of these chemical properties, guided by systematic stability and compatibility studies, is paramount for its successful application in research and drug development.

References

- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H6N4O | CID 45084626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Stability Testing & Studies | Southwest Research Institute [swri.org]

- 10. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

- 11. selvita.com [selvita.com]

- 12. researchgate.net [researchgate.net]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. q1scientific.com [q1scientific.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. database.ich.org [database.ich.org]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 19. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Excipient Selection and Compatibility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 21. epa.gov [epa.gov]

- 22. ikev.org [ikev.org]

Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Research Applications of 2-Cyanoisonicotinohydrazide

Abstract

2-Cyanoisonicotinohydrazide, a fascinating heterocyclic compound, stands at the intersection of established antitubercular scaffolds and novel medicinal chemistry pursuits. As a derivative of the frontline anti-tuberculosis drug isoniazid, it holds inherent potential as an antimicrobial agent. However, its unique chemical architecture, featuring a reactive cyano group and a versatile hydrazide moiety, opens up a much broader landscape of research applications. This in-depth technical guide provides a comprehensive overview of the core chemical properties, potential mechanisms of action, and diverse research applications of this compound. We will delve into its role as a potential antitubercular agent, explore its utility as a scaffold for the synthesis of novel bioactive molecules, and provide detailed, field-proven experimental protocols for its synthesis, and bioactivity assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their quest for new therapeutic agents.

Introduction: The Scientific Imperative for Novel Scaffolds

The relentless evolution of drug-resistant pathogens and the ever-present need for more effective and safer therapeutics demand a continuous exploration of novel chemical entities. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals due to their ability to present functional groups in precise three-dimensional orientations, facilitating specific interactions with biological targets. This compound emerges as a compound of significant interest within this context. Its structural lineage from isoniazid provides a strong rationale for investigating its antimycobacterial properties, a critical area of research given the rise of multidrug-resistant tuberculosis.[1][2] Furthermore, the inherent reactivity of its cyano and hydrazide functionalities makes it a valuable precursor for the synthesis of a diverse range of heterocyclic systems, positioning it as a versatile scaffold in medicinal chemistry.[3][4]

This guide will provide a holistic perspective on this compound, moving beyond its presumptive role as an isoniazid analogue to explore its broader potential in drug discovery. We will examine its synthesis, theorize on its mechanisms of action based on established principles, and present detailed protocols for its investigation as an antimicrobial and cytotoxic agent.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-cyanopyridine-4-carbohydrazide | PubChem |

| Molecular Formula | C₇H₆N₄O | PubChem |

| Molecular Weight | 162.15 g/mol | PubChem |

| CAS Number | 135048-32-7 | PubChem |

| Appearance | White to off-white solid (typical) | --- |

| Solubility | Soluble in DMSO and polar organic solvents | --- |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common and efficient route involves the esterification of isonicotinic acid, followed by cyanation and subsequent hydrazinolysis.

Step 1: Synthesis of Ethyl Isonicotinate

-

To a solution of isonicotinic acid (1 eq.) in absolute ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl isonicotinate.[5][6]

Step 2: Synthesis of Ethyl 2-Cyanoisonicotinate

This step involves the introduction of the cyano group at the 2-position of the pyridine ring. This can be a challenging transformation and may require specialized reagents and conditions. A potential method involves the activation of the pyridine ring followed by nucleophilic cyanation.

Step 3: Synthesis of this compound

-

Dissolve ethyl 2-cyanoisonicotinate (1 eq.) in ethanol (10 volumes).

-

Add hydrazine hydrate (2-3 eq.) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, or gently reflux for 2-4 hours to expedite the reaction. Monitor the reaction progress by TLC.

-

Upon completion, the product often precipitates out of the solution. If not, cool the reaction mixture in an ice bath to induce crystallization.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.[7]

Diagram 1: Synthetic Pathway for this compound

Caption: Synthetic route to this compound.

Potential Research Applications

The unique structural features of this compound suggest several promising avenues for research.

Antitubercular Activity

Given its structural similarity to isoniazid, the primary and most compelling application of this compound is in the field of antitubercular drug discovery.[1][8]

It is highly probable that this compound functions as a prodrug, mirroring the mechanism of isoniazid.[9] The proposed pathway is as follows:

-

Uptake and Activation: The compound is passively transported into the Mycobacterium tuberculosis bacillus.

-

Enzymatic Activation: Inside the bacterium, the mycobacterial catalase-peroxidase enzyme (KatG) is believed to activate the hydrazide moiety.[9]

-

Inhibition of Mycolic Acid Synthesis: The activated form of the drug is thought to covalently bind to and inhibit key enzymes involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall integrity leads to bacterial cell death.[9]

Diagram 2: Proposed Antitubercular Mechanism of Action

Caption: Inferred mechanism of antitubercular action.

The antitubercular activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method.[10][11]

-

Preparation of Bacterial Culture: Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase.

-

Preparation of Compound Dilutions: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in 7H9 broth in a 96-well microplate to achieve a range of final concentrations (e.g., 100 µg/mL to 0.09 µg/mL).

-

Inoculation: Add the standardized bacterial suspension to each well. Include a drug-free control and a sterile control.

-

Incubation: Incubate the microplate at 37°C for 5-7 days.

-

Addition of Alamar Blue: Add Alamar Blue solution to each well and incubate for another 24 hours.

-

Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[9][12]

Enzyme Inhibition

The hydrazide moiety in this compound can act as a nucleophile and potentially interact with the active sites of various enzymes. This opens up the possibility of its application as an enzyme inhibitor.[4]

Enzyme inhibition assays are designed to measure the effect of a compound on the rate of an enzyme-catalyzed reaction. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of an inhibitor.[13][14]

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate buffer.

-

Compound Dilutions: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the different concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the substrate to all wells.

-

Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[15]

-

Scaffold for Synthesis of Novel Heterocycles

The presence of both a cyano group and a hydrazide moiety makes this compound a valuable starting material for the synthesis of a variety of heterocyclic compounds, such as pyrazoles, triazoles, and oxadiazoles.[3][4][16][17] These resulting compounds can then be screened for a wide range of biological activities.

Diagram 3: this compound as a Synthetic Precursor

Caption: Versatility as a precursor for heterocycle synthesis.[18]

Cytotoxicity and Anticancer Potential

Many nitrogen-containing heterocyclic compounds exhibit cytotoxic activity against cancer cell lines. Therefore, it is prudent to evaluate the cytotoxic potential of this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

-

Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (prepared in culture medium from a DMSO stock) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting the percentage of viability against the logarithm of the compound concentration.[10]

Conclusion and Future Perspectives

This compound represents a molecule of considerable untapped potential. Its structural relationship with isoniazid provides a strong foundation for its investigation as a next-generation antitubercular agent, particularly in the context of rising drug resistance. The straightforward synthetic accessibility and the presence of versatile functional groups also position it as a valuable building block for the creation of diverse libraries of novel heterocyclic compounds with a wide spectrum of potential biological activities.

While direct experimental data on this compound remains limited in the public domain, this guide provides a robust framework for its systematic investigation. The detailed protocols for synthesis, antitubercular screening, enzyme inhibition assays, and cytotoxicity evaluation offer a clear roadmap for researchers to unlock the full potential of this intriguing molecule. Future research should focus on obtaining specific quantitative data (MIC, IC₅₀, Ki) for this compound against a panel of microbial strains and enzymes. Furthermore, its exploration as a synthetic scaffold holds the promise of discovering novel chemical entities with therapeutic relevance in various disease areas. The journey to fully elucidate the capabilities of this compound has just begun, and it is a path that holds exciting prospects for the future of drug discovery.

References

- 1. Isoniazid derivatives and their anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl isonicotinate synthesis - chemicalbook [chemicalbook.com]

- 6. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]

- 7. DE1116667B - Process for the preparation of isonicotinic acid hydrazide - Google Patents [patents.google.com]

- 8. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]

- 9. Kanamycin Susceptibility Testing of Mycobacterium tuberculosis Using Mycobacterium Growth Indicator Tube and a Colorimetric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 11. MIC as a quantitative measurement of the susceptibility of Mycobacterium avium strains to seven antituberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid | Semantic Scholar [semanticscholar.org]

- 16. Cyanoacetohydrazides in Synthesis of Heterocyclic Compounds | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Potential Applications of 2-Cyanoisonicotinohydrazide Derivatives

Foreword: The Evolving Landscape of Isoniazid and the Quest for Novel Bioactive Scaffolds

Isoniazid (INH), a cornerstone in the chemotherapy of tuberculosis for over half a century, remains a critical first-line therapeutic.[1] Its primary mechanism, the inhibition of mycolic acid biosynthesis, is a testament to the elegant simplicity of targeted antimicrobial action.[2] However, the relentless emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates a continuous and innovative evolution in our synthetic strategies.[1] The modification of the isoniazid scaffold has been a fertile ground for the discovery of novel derivatives with enhanced potency, broadened spectrum, and activity against resistant pathogens. This guide delves into a specific, yet highly promising, subclass: derivatives of 2-cyanoisonicotinohydrazide. The introduction of a cyano group at the 2-position of the pyridine ring offers a unique electronic and steric profile, opening new avenues for molecular design and biological activity. This document provides a comprehensive overview of the synthesis of the core this compound molecule and explores the synthetic pathways to its key derivatives, while also elucidating their potential as next-generation therapeutic agents.

Part 1: Synthesis of the Core Moiety: this compound

The synthesis of this compound is a critical first step, and two primary routes have been reported, starting from either isonicotinic acid N-oxide or, more directly, from methyl 2-cyanoisonicotinate. The latter is often preferred for its more streamlined approach.

Synthetic Pathway from Methyl 2-Cyanoisonicotinate

A robust and scalable synthesis of this compound can be achieved from methyl 2-cyanoisonicotinate. This process involves two key transformations: the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by the formation of the hydrazide.

Step 1: Hydrolysis of Methyl 2-Cyanoisonicotinate to 2-Cyanoisonicotinic Acid

The initial step is the saponification of the methyl ester. This is typically carried out under basic conditions.

-

Protocol:

-

To a solution of methyl 2-cyanoisonicotinate in a mixture of tetrahydrofuran (THF) and isopropanol, add an aqueous solution of sodium carbonate.

-

Stir the reaction mixture at room temperature for a sufficient duration to ensure complete hydrolysis (typically monitored by thin-layer chromatography).

-

Upon completion, carefully acidify the mixture with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

The crude 2-cyanoisonicotinic acid can be isolated by filtration and purified by recrystallization.[3]

-

Step 2: Conversion of 2-Cyanoisonicotinic Acid to this compound

The carboxylic acid is then converted to the corresponding hydrazide. This can be achieved through a direct reaction with hydrazine hydrate or via an activated intermediate. A common laboratory-scale method involves the use of a coupling agent to facilitate the reaction with a protected hydrazine, followed by deprotection.

-

Protocol using a coupling agent:

-

Suspend 2-cyanoisonicotinic acid in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Add a coupling agent, for instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like 1-hydroxybenzotriazole (HOBt).

-

Introduce tert-butoxycarbonylhydrazine to the reaction mixture and stir at room temperature.

-

After the condensation is complete, the protecting group is removed by treatment with an acid, such as p-toluenesulfonic acid monohydrate, to yield the desired this compound salt.[3]

-

-

Direct hydrazinolysis of the ester: An alternative, more direct route involves the reaction of methyl 2-cyanoisonicotinate with hydrazine hydrate.[3] This method is often simpler and avoids the use of coupling agents and protecting groups.

-

Dissolve methyl 2-cyanoisonicotinate in a suitable alcohol, such as ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Upon cooling, the this compound product will often precipitate and can be collected by filtration.

-

Diagram: Synthetic Pathways to this compound

Caption: Synthetic routes to this compound.

Part 2: Derivatization of this compound

The presence of the hydrazide functional group in this compound provides a versatile handle for a wide range of chemical modifications. These derivatizations are key to modulating the physicochemical properties and biological activities of the parent molecule.

Synthesis of 2-Cyanoisonicotinohydrazones

The most common derivatization of hydrazides is their condensation with aldehydes and ketones to form hydrazones. This reaction is typically straightforward and proceeds under mild conditions.

-

General Protocol for Hydrazone Synthesis:

-

Dissolve this compound in a suitable solvent, such as ethanol or methanol.

-

Add a stoichiometric amount of the desired aldehyde or ketone to the solution.

-

A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently refluxed for a few hours.

-

The resulting hydrazone often precipitates from the reaction mixture upon cooling and can be isolated by filtration and purified by recrystallization.[4]

-

Table 1: Representative Aldehydes and Ketones for Hydrazone Synthesis

| Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative | Potential Biological Relevance |

| Benzaldehyde | N'-benzylidene-2-cyanoisonicotinohydrazide | Core structure for antimicrobial and anticancer agents |

| Salicylaldehyde | N'-(2-hydroxybenzylidene)-2-cyanoisonicotinohydrazide | Potential for enhanced metal chelation and biological activity |

| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-2-cyanoisonicotinohydrazide | Electron-withdrawing groups can modulate activity |

| Acetophenone | N'-(1-phenylethylidene)-2-cyanoisonicotinohydrazide | Introduction of a methyl group on the azomethine carbon |

| Isatin | N'-(2-oxoindolin-3-ylidene)-2-cyanoisonicotinohydrazide | Isatin derivatives are known for diverse biological activities |

Synthesis of N'-Acyl-2-cyanoisonicotinohydrazides

Acylation of the terminal nitrogen of the hydrazide group leads to the formation of N'-acylhydrazides. This modification can significantly impact the lipophilicity and hydrogen bonding capabilities of the molecule.

-

General Protocol for Acylation:

-

Dissolve this compound in a suitable aprotic solvent, such as dichloromethane or THF, often in the presence of a non-nucleophilic base like triethylamine.

-

Cool the solution in an ice bath.

-

Slowly add the desired acyl chloride or anhydride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion.

-

The reaction mixture is then typically washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product, which can be purified by chromatography or recrystallization.[5]

-

Synthesis of Heterocyclic Derivatives

The versatile reactivity of the cyano and hydrazide functionalities allows for the construction of various heterocyclic ring systems.

-

Synthesis of 1,3,4-Oxadiazoles: N'-acylhydrazides can be cyclized to form 1,3,4-oxadiazoles, a class of heterocycles known for a wide range of biological activities.

-

Protocol for Oxadiazole Formation:

-

Treat the N'-acyl-2-cyanoisonicotinohydrazide with a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.

-

Heat the reaction mixture to promote cyclization.

-

After the reaction is complete, the mixture is carefully quenched with ice water, and the precipitated product is collected and purified.

-

-

Diagram: Derivatization of this compound

Caption: Key derivatization pathways of this compound.

Part 3: Potential Therapeutic Applications

While direct biological data on a wide range of this compound derivatives is an emerging field, the known bioactivities of the broader cyanopyridine and hydrazone classes of compounds provide a strong rationale for their investigation in several therapeutic areas.

Antitubercular Activity

Given its heritage from isoniazid, the most prominent potential application of this compound derivatives is in the treatment of tuberculosis. The hydrazone derivatives, in particular, are of significant interest. It is hypothesized that these derivatives may act as pro-drugs, which, after hydrolysis in vivo, release the active hydrazide moiety. The presence of the cyano group could modulate the electronic properties of the pyridine ring, potentially affecting the activation of the pro-drug by the mycobacterial catalase-peroxidase enzyme (KatG) or influencing its interaction with the target enzyme, enoyl-acyl carrier protein reductase (InhA).[2] Furthermore, the lipophilicity of the hydrazone side chain can be tailored to enhance cell wall penetration.[1] Some studies on cyanopyridone analogues have shown promising antitubercular activity, suggesting that the cyanopyridine scaffold is a viable starting point for the development of new anti-TB agents.[6]

Anticancer Activity